
N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic organic compound. It belongs to a class of molecules that exhibit significant biological and chemical properties, which makes it relevant in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide generally involves multi-step organic synthesis One common route begins with the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production typically scales up these synthetic routes. Techniques like continuous flow synthesis can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations. Purification processes, such as crystallization or chromatography, are then employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions including:
Oxidation: : Can be oxidized under specific conditions to introduce different functional groups.
Reduction: : Reduction of the nitro or carbonyl groups present in its structure can yield amines or alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible due to the aromatic rings and sulfonamide group.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures, catalysts, and specific solvents to facilitate these reactions.
Major Products
Depending on the reaction and reagents used, major products can include various derivatives of the original compound. Oxidation might yield sulfone derivatives, while substitution reactions could introduce halogens or alkyl groups at specific positions in the molecule.
Scientific Research Applications
N-(4-(5-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide finds applications across several scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Acts as a probe to study biochemical pathways and cellular processes.
Medicine: : Potential therapeutic agent due to its interactions with specific biological targets.
Industry: : Employed in developing new materials and compounds with desired properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of this compound involves its ability to interact with specific proteins or enzymes in biological systems. It can inhibit or activate these targets by binding to active sites or regulatory regions, thus altering the normal function of the protein. Pathways influenced by this compound include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Compared to other similar compounds, such as N-(4-(5-(2-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide or N-(4-(5-(2-nitrophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, our compound stands out due to its methoxy group. This group can influence its biological activity, solubility, and overall chemical reactivity. The presence of the methoxy group might enhance the compound's ability to cross cell membranes or interact with specific enzymes compared to its chlorophenyl or nitrophenyl counterparts.
Properties
IUPAC Name |
N-[4-[3-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-18-7-5-4-6-15(18)17-12-16(19-21(17)28(3,24)25)13-8-10-14(11-9-13)20-27(2,22)23/h4-11,17,20H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMQCBMOIYFNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
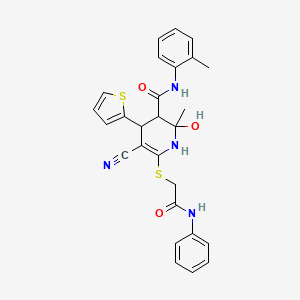
![2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2365378.png)
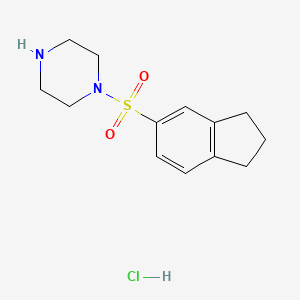
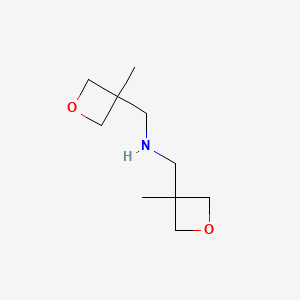
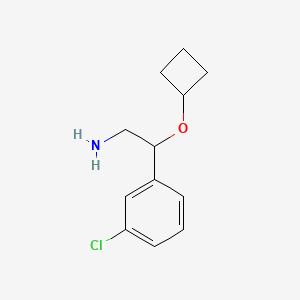
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)
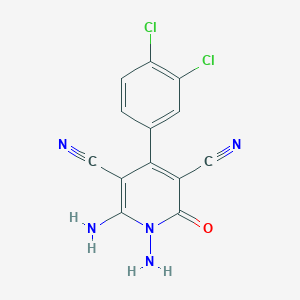
![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
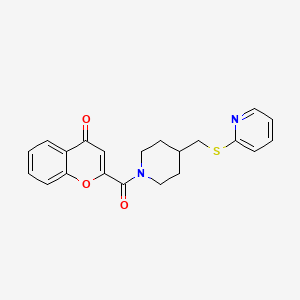
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)
![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)
